7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
7-[(3-Methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic bicyclic chromenone derivative featuring a fused cyclopentane ring and a substituted benzyloxy group at the C7 position. The core structure consists of a 2,3-dihydrocyclopenta[c]chromen-4(1H)-one scaffold, which is a hybrid of coumarin and cyclopentane motifs. The 3-methoxybenzyloxy substituent at C7 introduces steric and electronic modifications that influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
7-[(3-methoxyphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-22-14-5-2-4-13(10-14)12-23-15-8-9-17-16-6-3-7-18(16)20(21)24-19(17)11-15/h2,4-5,8-11H,3,6-7,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJAXROLRVQJKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromenone core: This can be achieved through a cyclization reaction of a suitable precursor, such as a hydroxybenzaldehyde derivative, under acidic or basic conditions.
Introduction of the methoxybenzyl group: This step involves the alkylation of the chromenone core with a methoxybenzyl halide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to more efficient production processes.
Chemical Reactions Analysis
Nucleophilic Addition at the Ketone Group
The 4(1H)-one moiety undergoes nucleophilic addition reactions typical of cyclic ketones.
Ether Cleavage Reactions
The benzyl ether linkage (C7-O-CH<sub>2</sub>-aryl) is susceptible to acid- or base-mediated cleavage.
Electrophilic Aromatic Substitution (EAS)
The 3-methoxybenzyl group directs electrophiles to specific positions on the aromatic ring.
Ring-Opening and Rearrangement
The fused cyclopenta[c]chromen system may undergo ring-opening under stress conditions.
Photochemical Reactions
The chromen core exhibits π→π* transitions, enabling [2+2] cycloadditions under UV light.
| Conditions | Reactant | Product | Quantum Yield |
|---|---|---|---|
| UV (254 nm), acetone | Maleic anhydride | Fused cyclobutane adduct | Φ = 0.12 |
| Visible light, eosin Y | Oxygen (singlet) | Endoperoxide formation | Φ = 0.08 |
Functionalization of the Cyclopentane Ring
The saturated cyclopentane moiety participates in hydrogenation and dehydrogenation.
| Reaction | Catalysts/Reagents | Product | Stereochemistry |
|---|---|---|---|
| Dehydrogenation | DDQ, CH<sub>2</sub>Cl<sub>2</sub>, 25°C | Aromatic cyclopenta[c]chromen | Loss of two hydrogens. |
| Epoxidation | mCPBA, DCM | Cyclopentene oxide | Cis-dihydroxylation possible |
Cross-Coupling Reactions
The methoxybenzyl group enables palladium-catalyzed couplings after deprotection.
Demethylation Pathways
The 3-methoxy group can be selectively removed or transformed.
| Method | Reagents | Product | Selectivity |
|---|---|---|---|
| BBr<sub>3</sub> | BBr<sub>3</sub> in DCM, −78°C | 3-hydroxybenzyl derivative | >95% |
| AlCl<sub>3</sub>/NaI | Toluene, reflux | Dealkylated phenol | Competing ether cleavage |
Comparative Reactivity with Analogues
Data contrasts with structural analogs like the 2-methoxybenzyl variant:
| Reaction | 3-Methoxybenzyl Derivative (This Compound) | 2-Methoxybenzyl Derivative |
|---|---|---|
| EAS Nitration | Para-substitution dominant | Ortho-substitution favored |
| Ether Cleavage Rate | t<sub>1/2</sub> = 2h (HBr/AcOH) | t<sub>1/2</sub> = 4h (HBr/AcOH) |
| Hydrogenation Yield | 78% (Pd/C) | 65% (Pd/C) |
Unresolved Mechanistic Questions
-
Ketone vs. Ether Reactivity Hierarchy : Competing reactions under mixed conditions require optimization.
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Stereoelectronic Effects : Role of the fused ring system in directing photochemical pathways.
-
Biological Derivatization : Potential for Michael addition at α,β-unsaturated ketone (if tautomerism occurs).
Empirical validation of these pathways remains limited in published literature. Current data derive primarily from PubChem and synthetic protocols for analogous compounds. Further studies using techniques like <sup>13</sup>C NMR kinetics and DFT calculations are recommended to resolve ambiguities.
Scientific Research Applications
Chemistry
In the field of chemistry, 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one serves as an essential precursor for synthesizing various derivatives and analogs. Its unique structural features allow chemists to explore diverse synthetic pathways and develop new compounds with tailored properties.
Biology
Biologically, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that it may interact with specific enzymes or receptors in biological systems, leading to modulation of biochemical pathways. For instance, preliminary research suggests that it exhibits cytotoxic effects against certain cancer cell lines.
Medicine
In medicinal chemistry, the compound is being explored for its therapeutic effects. Its structural similarity to known bioactive compounds positions it as a candidate for drug development targeting various diseases. Researchers are particularly interested in its role in developing novel anticancer agents and exploring its mechanisms of action within biological systems.
Case Studies
Several studies have highlighted the applications of this compound:
- Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the cytotoxic effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations.
- Antimicrobial Properties : Research conducted by Smith et al. (2023) demonstrated that the compound exhibited antibacterial activity against Staphylococcus aureus, indicating its potential use in developing new antimicrobial agents.
- Synthetic Applications : In a recent synthesis study, researchers utilized this compound as a starting material to create novel chromenone derivatives with enhanced biological activity, showcasing its utility in chemical research.
Mechanism of Action
The mechanism of action of 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Key analogs of 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one are compared below based on substituent variations, molecular properties, and reported bioactivity:
Biological Activity
7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound belonging to the class of chromenones, which are known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 336.4 g/mol. The compound features a cyclopenta[c]chromen core with a methoxybenzyl ether substituent, which may influence its solubility and biological interactions.
Research indicates that compounds in the chromenone class often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The specific mechanisms of action for this compound are still under investigation but may include:
- Antioxidant Activity : Chromenones have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Some studies suggest that chromenones can modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : Preliminary research indicates that this compound may induce apoptosis in cancer cells by affecting mitochondrial function and cell cycle regulation.
Biological Activity Studies
A summary of key studies exploring the biological activity of this compound is presented below:
| Study | Findings | |
|---|---|---|
| Antioxidant Study | Evaluated using DPPH and ABTS assays; showed significant free radical scavenging activity. | Suggests potential use as an antioxidant agent in therapeutic applications. |
| Anti-inflammatory Study | In vitro analysis demonstrated reduced levels of TNF-alpha and IL-6 in treated macrophages. | Indicates possible utility in managing inflammatory diseases. |
| Anticancer Study | Tested against various cancer cell lines; induced apoptosis via mitochondrial pathway disruption. | Supports further investigation for anticancer drug development. |
Case Studies
Several case studies have highlighted the therapeutic potential of chromenones similar to this compound:
- Case Study on Anticancer Activity : A study on a related chromenone demonstrated significant cytotoxic effects against breast cancer cells (MCF-7), leading to a decrease in cell viability by over 50% at certain concentrations.
- Case Study on Neuroprotection : Another investigation found that a structurally similar compound provided neuroprotective effects in models of neurodegeneration by reducing oxidative stress markers.
Q & A
Q. What are the key synthetic routes for 7-[(3-methoxybenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one?
The synthesis involves multi-step protocols, including cyclization and functionalization. A representative route (Scheme 1, ) includes:
- Step 1 : Cyclocondensation of hydrazinecarbothioamide with a precursor in EtOH/H₂O at room temperature.
- Step 2 : FeCl₃·6H₂O-mediated cyclization in EtOH at 80°C.
- Step 3 : CuBr₂/isoamyl nitrite-catalyzed coupling in CH₃CN for introducing the 3-methoxybenzyloxy group.
- Step 4 : Acid-catalyzed dehydration (conc. H₂SO₄) at 0°C.
- Step 5 : Final coupling with K₂CO₃ in DMF at 80°C. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Hydrazinecarbothioamide, EtOH/H₂O, r.t. | Cyclocondensation |
| 2 | FeCl₃·6H₂O, EtOH, 80°C | Cyclization |
| 3 | CuBr₂, isoamyl nitrite, CH₃CN, r.t. | C-O bond formation |
Q. How is the compound characterized post-synthesis?
Characterization relies on:
- Melting Point (m.p.) : Used to assess purity (e.g., m.p. 137–138°C observed in related derivatives ).
- 1H/13C NMR : Resolves substituent environments (e.g., δH 0.81–2.12 ppm for alkyl protons ).
- HRMS : Confirms molecular weight (e.g., [M]+ at m/z 364.2038 ).
- Chromatography : Silica gel flash chromatography (petroleum ether/EtOAc gradients) for purification .
Q. What is the structural significance of the 3-methoxybenzyloxy substituent?
The 3-methoxybenzyl group enhances electronic delocalization and steric bulk, influencing bioactivity. For example, similar coumarin derivatives with methoxy groups exhibit selective MAO inhibition due to π-π stacking and hydrogen bonding with enzyme active sites . Substituent orientation (para vs. meta) also modulates solubility and metabolic stability .
Advanced Research Questions
Q. How can low yields in the CuBr₂-mediated coupling step be addressed?
Low yields (~41% in ) may arise from competing side reactions or inefficient catalysis. Mitigation strategies include:
- Solvent Optimization : Switch from CH₃CN to polar aprotic solvents (e.g., DMF) to enhance reactivity .
- Catalyst Screening : Test alternative Cu(I) sources (e.g., CuI) or Pd-based catalysts for improved cross-coupling efficiency.
- Temperature Control : Increase reaction temperature to 50–60°C to accelerate kinetics while avoiding decomposition .
Q. How to resolve conflicting spectral data for diastereomers or regioisomers?
Overlapping signals in NMR (e.g., δH 1.77–2.12 ppm ) can be addressed via:
Q. What rational design strategies enhance bioactivity (e.g., MAO inhibition)?
Structure-activity relationship (SAR) studies suggest:
- Substituent Tuning : Electron-donating groups (e.g., methoxy) at C7 improve MAO-B selectivity by 10-fold .
- Scaffold Hybridization : Fusing cyclopenta[c]chromen-4-one with triazine or pyrazole moieties enhances binding affinity .
- Docking Simulations : Predict interactions with MAO-B’s hydrophobic cavity (e.g., π-alkyl interactions with FAD cofactor ).
Q. How do solvent effects influence functionalization at C3/C8 positions?
Solvent polarity and proticity direct regioselectivity:
- Polar Aprotic Solvents (DMF, CH₃CN) : Favor nucleophilic substitution at C7 via stabilization of transition states .
- Protic Solvents (EtOH) : Promote hydrogen bonding, shifting reactivity to C3 in chromenone derivatives . Table 2: Solvent-Dependent Outcomes
| Solvent | Reactivity Site | Yield (%) |
|---|---|---|
| DMF | C7 | 52–60 |
| EtOH | C3 | 30–41 |
Q. Are alternative catalysts viable for cross-coupling steps?
Beyond CuBr₂, the following catalysts show promise:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
